5-Hydroxy-7-phenylhept-1-EN-3-one
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Overview
Description
5-Hydroxy-7-phenylhept-1-en-3-one is an organic compound with the molecular formula C13H16O2. It is a member of the diarylheptanoid family, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-phenylhept-1-en-3-one typically involves the aldol condensation of benzaldehyde with acetone, followed by selective reduction and hydroxylation steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-oxo-7-phenylheptanoic acid.
Reduction: Formation of 5-hydroxy-7-phenylheptane.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-7-phenylhept-1-en-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-phenylhept-1-en-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone: A polymethoxyflavone with antioxidant properties.
5-Hydroxy-1,7-diphenylhept-1-en-3-one: Another diarylheptanoid with similar biological activities.
Uniqueness
5-Hydroxy-7-phenylhept-1-en-3-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of hydroxyl and phenyl groups contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
651738-89-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-hydroxy-7-phenylhept-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h2-7,13,15H,1,8-10H2 |
InChI Key |
FEMJYBVBQDKCMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
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